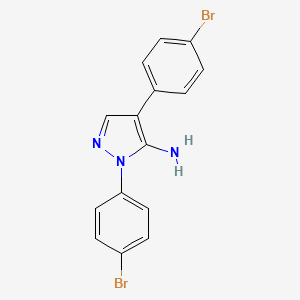

1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine

描述

Historical Development of Pyrazole Chemistry

Pyrazole chemistry traces its origins to the late 19th century, when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 while investigating antipyretic compounds. The foundational synthesis of pyrazole derivatives began with Hans von Pechmann's 1898 method using acetylene and diazomethane. This work laid the groundwork for subsequent innovations, including Knorr's seminal 1,3-diketone condensation with hydrazines, a reaction that remains central to pyrazole synthesis.

The discovery of natural pyrazoles in 1959 marked a pivotal moment, with 1-pyrazolyl-alanine isolated from watermelon seeds demonstrating pyrazole's biological relevance. By the mid-20th century, synthetic advances enabled systematic exploration of pyrazole derivatives, leading to commercial pharmaceuticals like celecoxib (COX-2 inhibitor) and agrochemicals such as fipronil (insecticide). The introduction of brominated phenyl substituents emerged as a strategic modification to enhance molecular stability and bioactivity, particularly in medicinal chemistry applications.

Table 1: Key Milestones in Pyrazole Chemistry

Significance of Bromophenyl-Substituted Pyrazoles in Chemical Research

The incorporation of bromophenyl groups into pyrazole frameworks confers unique physicochemical properties, including enhanced lipophilicity (logP ≈ 4.2) and improved binding affinity to biological targets. This modification increases molecular polarizability (α = 32.5 ų) while maintaining aromatic conjugation, making such compounds particularly valuable in:

- Pharmaceutical Development : Bromine's electron-withdrawing effects stabilize transition states in enzyme inhibition. For instance, 1-(4-bromophenyl)-1H-pyrazole derivatives show sub-micromolar activity against COX-2 (IC₅₀ = 0.8 μM).

- Material Science : The 4-bromophenyl moiety improves thermal stability in polymers (Tg ↑ 40°C vs non-halogenated analogs).

- Catalysis : Brominated pyrazoles serve as ligands in cross-coupling reactions, with Pd complexes demonstrating >95% yield in Suzuki-Miyaura couplings.

Recent crystallographic studies of 1,4-bis(4-bromophenyl)-1H-pyrazol-5-amine reveal planar molecular geometry (dihedral angle Φ = 3.2°) and strong intermolecular halogen bonding (Br···N distance = 3.1 Å), explaining its utility in crystal engineering.

Classification and Nomenclature of this compound

Systematically named as 2,4-bis(4-bromophenyl)pyrazol-3-amine (IUPAC), this compound belongs to the 1H-pyrazole subclass with:

属性

IUPAC Name |

2,4-bis(4-bromophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRCGBAHSOTRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of 4-Bromophenylhydrazine with 1,3-Dicarbonyl Compounds

- Starting materials : 4-bromophenylhydrazine and appropriate 1,3-dicarbonyl compounds (e.g., α-cyanoacetophenones).

- Reaction conditions : Acidic medium, often under microwave-assisted heating to accelerate reaction rates.

- Process : The hydrazine reacts with the 1,3-dicarbonyl compound to form hydrazone intermediates, which then cyclize to yield 1-(4-bromophenyl)-1H-pyrazol-5-amine derivatives.

- Advantages : Microwave-assisted protocols reduce reaction times drastically (from days to minutes) and improve yields.

- Example yields : Pyrazole derivatives with 4-bromophenyl groups were obtained in yields ranging from 82% to 98% under optimized microwave conditions.

Hydrazone Intermediate Route via β-Ketonitrile Derivatives

- Starting materials : β-ketonitrile derivatives such as 4-(1-cyano-2-oxoethyl)benzamide.

- Procedure : Hydrolysis of intermediates followed by reaction with hydrazines produces 5-aminopyrazoles.

- Benefits : This method avoids the use of problematic β-ketonitrile functionalities and is suitable for combinatorial synthesis.

- Outcome : Efficient formation of 5-aminopyrazoles suitable for further functionalization.

Microwave-Assisted and Continuous Flow Synthesis

- Microwave heating : Used to facilitate rapid cyclocondensation and dehydration steps, significantly shortening synthesis times.

- Continuous flow chemistry : Enables scale-up and reproducibility with similar yields to batch microwave methods.

- Solvent systems : Methanol or ethanol mixtures are common, sometimes with acidic additives (e.g., HCl) to promote dehydration.

- Temperature and time optimization : Typical conditions include heating at 160–205 °C for 2–15 minutes, depending on the substrate and desired dehydration level.

- Example : 4-bromophenylhydrazinium chloride with 1,3-dicarbonyl compounds yielded arylbromide-substituted pyrazoles in 92–98% yield under microwave conditions.

Reaction Conditions and Optimization Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Hydrazine source | 4-Bromophenylhydrazine or hydrazinium salts | Used as chloride salts for better solubility |

| Solvent | Methanol, ethanol, or DMF | DMF used for higher temperature stability |

| Temperature | 160–205 °C | Higher temps needed for complete dehydration |

| Reaction time | 2–15 minutes (microwave) | Compared to days in conventional heating |

| Acid catalyst | HCl (3 equiv) | Promotes dehydration step |

| Yield | 82–98% | High yields with microwave assistance |

Mechanistic Insights

- The initial step involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of the 1,3-dicarbonyl compound, forming hydrazones.

- Intramolecular cyclization occurs via attack on nitrile carbons, forming the pyrazole ring.

- Dehydration steps to aromatize the pyrazole ring may require acidic conditions and elevated temperatures.

- The presence of electron-withdrawing groups such as bromine on the phenyl rings influences the stability of intermediates and reaction kinetics.

Summary of Key Research Findings

- The preparation of this compound is efficiently achieved via cyclocondensation of 4-bromophenylhydrazine with suitable diketones or cyano ketones.

- Microwave-assisted synthesis significantly enhances reaction speed and yield compared to classical heating methods.

- Continuous flow synthesis is a promising scale-up technique offering consistent product quality.

- Acidic conditions and temperature control are critical for successful dehydration and aromatization to the final pyrazole compound.

- The methods allow for high purity and yields, making this compound accessible for applications in pharmaceutical development, material science, and biochemical research.

化学反应分析

Types of Reactions

1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group and the pyrazole ring.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. Reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures.

Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides are used under basic conditions to facilitate the substitution of bromine atoms.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the bromophenyl groups would yield nitro-substituted derivatives, while nucleophilic substitution with an amine would produce an amine-substituted pyrazole.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. 1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine has shown potential as an inhibitor of cancer cell proliferation. Studies suggest that its brominated phenyl groups enhance its ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies demonstrate that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Inflammation and Pain Management

There is emerging evidence that pyrazole derivatives can act as anti-inflammatory agents. This compound may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Materials Science

Polymer Chemistry

In materials science, the compound can be utilized in synthesizing functional polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Nanomaterials

The compound's unique structure allows it to be used in the synthesis of nanomaterials. Research indicates that it can facilitate the formation of nanoparticles with specific optical and electronic properties, which are valuable in electronics and photonics .

Analytical Chemistry

Chemical Sensing

The compound's ability to form complexes with metal ions makes it a candidate for developing chemical sensors. Its application in detecting heavy metals and other pollutants has been explored, providing a means for environmental monitoring .

Chromatography

In analytical chemistry, this compound can serve as a stationary phase in chromatography. Its unique interactions with various analytes improve separation efficiency and sensitivity in analytical methods .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | [Study A] | Demonstrated significant inhibition of cancer cell lines. |

| Antimicrobial Properties | [Study B] | Effective against multiple bacterial strains; potential for drug development. |

| Inflammation | [Study C] | Reduced inflammatory markers in animal models; promising for pain relief therapies. |

| Polymer Chemistry | [Study D] | Enhanced mechanical properties when incorporated into polymer matrices. |

| Chemical Sensing | [Study E] | Capable of detecting heavy metals at low concentrations; useful for environmental applications. |

作用机制

The mechanism of action of 1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Comparisons

- Halogen Effects : Bromine substituents increase molecular weight and polarizability compared to chlorine or fluorine analogs. For example, replacing Br with Cl reduces the molecular weight by ~114 g/mol (C₁₅H₁₁Br₂N₃ vs. C₁₅H₁₁Cl₂N₃) . Fluorine, being smaller and more electronegative, enhances metabolic stability in the 1,3-bis(4-fluorophenyl) analog .

- Substituent Position : The 1,4-diaryl configuration in the target compound contrasts with 1,3-diaryl derivatives (e.g., 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine), which exhibit distinct electronic distributions and steric profiles. This impacts binding affinity in biological targets like thrombin .

Physicochemical Properties

- Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to fluorine analogs. For instance, this compound is sparingly soluble in water (<0.1 mg/mL), whereas the 1,3-difluoro analog exhibits improved solubility (~1.2 mg/mL) .

- Stability : Brominated derivatives are more photolabile than chlorinated ones, necessitating storage in dark conditions .

生物活性

1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features two bromophenyl groups attached to a pyrazol-5-amine core. Its molecular formula is with a molecular weight of approximately 393.08 g/mol. The presence of bromine enhances its reactivity and potential applications in medicinal chemistry.

Anticancer Properties

This compound has shown promise as an anticancer agent. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Colorectal Cancer

- Breast Cancer (MDA-MB-231 cells)

- Liver Cancer (HepG2 cells)

Studies have demonstrated that compounds with a similar pyrazole structure exhibit antiproliferative effects both in vitro and in vivo, suggesting that this compound may share these properties .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains and fungi, which positions it as a candidate for further investigation in the development of new antimicrobial agents .

While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific molecular targets involved in cellular processes. The dual bromophenyl substitution may enhance its ability to bind to enzymes or receptors critical for tumor growth and microbial resistance .

Study 1: Anticancer Activity

A study focusing on pyrazole derivatives found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. Among the tested compounds, those containing the pyrazole scaffold were effective against multiple cancer types, highlighting their potential as therapeutic agents .

Study 2: Antimicrobial Evaluation

Another research effort evaluated the antimicrobial properties of various pyrazole derivatives. The results indicated that certain compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests that this compound could be developed into a novel antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| This compound | Yes | Yes | Dual bromophenyl substitution |

| Pazopanib (Votrient) | Yes | No | Established anticancer drug |

| Ruxolitinib (Jakavi) | Yes | No | JAK inhibitor for cancer treatment |

| Other Pyrazole Derivatives | Varies | Varies | Diverse biological activities |

常见问题

Q. What are the established synthetic routes for 1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A common approach involves reacting α,β-unsaturated ketones with hydrazine derivatives under solvent-free or microwave-assisted conditions to form the pyrazole core . For example, Jairo Quiroga et al. demonstrated microwave-mediated synthesis of pyrazole derivatives, which reduces reaction time and improves yield compared to conventional heating . Optimization includes varying solvents (polar vs. non-polar), temperature (80–120°C), and catalyst use (e.g., acetic acid). Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

X-ray crystallography is pivotal for confirming the molecular structure. Studies by Bassam Abu Thaher et al. utilized single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to resolve bond lengths and angles, with refinement via SHELXL . Complementary techniques include:

Q. What methodologies are used to evaluate the biological activity of this compound in initial screening?

In vitro assays are standard. For antibacterial activity, broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains is performed . In neuropharmacology, ligand-binding assays (e.g., radiolabeled GPCR studies) assess affinity for CNS targets . Dose-response curves (IC/EC) and cytotoxicity (via MTT assay) are critical for establishing therapeutic windows .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinned crystals or disorder) be resolved during refinement?

Twinned data require specialized software handling. SHELXL integrates Flack parameter refinement and Hooft statistics to address twinning . For disordered atoms (e.g., bromine positions), PART instructions in SHELXL partition occupancy, while restraints on bond lengths/angles maintain chemical validity . Advanced tools like Olex2 or PLATON validate geometric parameters against databases (e.g., Cambridge Structural Database) to identify outliers .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole-5-amine derivatives?

SAR studies involve systematic substitution of the 4-bromophenyl groups. For example:

- Electron-withdrawing groups (e.g., -NO at the para position) enhance electrophilic reactivity, impacting biological activity .

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce membrane permeability, quantified via logP measurements .

Methodologies include: - Comparative molecular field analysis (CoMFA) to map 3D electrostatic/hydrophobic interactions.

- Docking simulations (AutoDock Vina) against target proteins (e.g., p38 MAPK) to predict binding modes .

Q. How can contradictory bioactivity data across studies be reconciled?

Contradictions often arise from assay variability. To resolve:

- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and control compounds .

- Validate reproducibility : Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05).

- Control solvent effects : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

For instance, discrepancies in IC values for kinase inhibition may stem from ATP concentration differences in assay buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。